molecular formula C13H20O3 B12637776 (2S,3S)-6-(Benzyloxy)hexane-2,3-diol CAS No. 918818-98-1

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol

Katalognummer: B12637776
CAS-Nummer: 918818-98-1
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: DFVIWPLFSQHCHX-AAEUAGOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol is a chiral diol compound with two hydroxyl groups and a benzyloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as a hexane derivative.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, including oxidation and reduction steps.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2S,3S)-6-(Benzyloxy)hexane-2,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups and benzyloxy substituent play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-hexane-2,3-diol: A similar compound without the benzyloxy group.

    (2R,3S)-pentane-2,3-diol: A compound with a different carbon chain length and stereochemistry.

Uniqueness

(2S,3S)-6-(Benzyloxy)hexane-2,3-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the benzyloxy group enhances the compound’s functionality.

Eigenschaften

CAS-Nummer

918818-98-1

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

(2S,3S)-6-phenylmethoxyhexane-2,3-diol

InChI

InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m0/s1

InChI-Schlüssel

DFVIWPLFSQHCHX-AAEUAGOBSA-N

Isomerische SMILES

C[C@@H]([C@H](CCCOCC1=CC=CC=C1)O)O

Kanonische SMILES

CC(C(CCCOCC1=CC=CC=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.